1-(4-Acetylphenyl)-3-(4-fluorophenyl)urea
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Overview
Description
1-(4-Acetylphenyl)-3-(4-fluorophenyl)urea is an organic compound with the molecular formula C15H13FN2O2 It is characterized by the presence of both acetyl and fluorophenyl groups attached to a urea backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Acetylphenyl)-3-(4-fluorophenyl)urea typically involves the reaction of 4-acetylphenyl isocyanate with 4-fluoroaniline. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
1-(4-Acetylphenyl)-3-(4-fluorophenyl)urea undergoes various types of chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
1-(4-Acetylphenyl)-3-(4-fluorophenyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Acetylphenyl)-3-(4-fluorophenyl)urea involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its potential in modulating biological processes .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Acetylphenyl)-3-(4-chlorophenyl)urea
- 1-(4-Acetylphenyl)-3-(4-bromophenyl)urea
- 1-(4-Acetylphenyl)-3-(4-methylphenyl)urea
Uniqueness
1-(4-Acetylphenyl)-3-(4-fluorophenyl)urea is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications, especially in medicinal chemistry where fluorine substitution is often used to enhance drug properties .
Properties
CAS No. |
1584-63-0 |
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Molecular Formula |
C15H13FN2O2 |
Molecular Weight |
272.27 g/mol |
IUPAC Name |
1-(4-acetylphenyl)-3-(4-fluorophenyl)urea |
InChI |
InChI=1S/C15H13FN2O2/c1-10(19)11-2-6-13(7-3-11)17-15(20)18-14-8-4-12(16)5-9-14/h2-9H,1H3,(H2,17,18,20) |
InChI Key |
LPHLTXDENVFIFV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)F |
Origin of Product |
United States |
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